molecular formula C18H19N5O3 B2993404 3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine CAS No. 2408648-20-2

3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine

Cat. No. B2993404
CAS RN: 2408648-20-2
M. Wt: 353.382
InChI Key: WRCGBYNVBFVRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine (MMPI-2) is a novel compound that has been studied for its potential use in a variety of scientific research applications. MMPI-2 is a synthetic molecule with a unique structure that has been found to possess a variety of biological activities. We will also provide an overview of potential future directions for research involving MMPI-2.

Mechanism of Action

BO-264, also known as 3-(4-Methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine or 3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine, is a novel compound with significant potential in cancer therapeutics .

Target of Action

BO-264 primarily targets the Transforming Acidic Coiled-Coil 3 (TACC3) protein . TACC3 is a microtubule-associated protein that plays critical roles in protecting microtubule stability and centrosome integrity . It is frequently upregulated in a broad spectrum of cancers, including breast cancer .

Mode of Action

BO-264 interacts directly with TACC3, as validated by several biochemical methods . It specifically blocks the function of the FGFR3-TACC3 fusion protein . This interaction leads to a spindle assembly checkpoint-dependent mitotic arrest, DNA damage, and apoptosis .

Biochemical Pathways

The inhibition of TACC3 by BO-264 affects the microtubule stability and centrosome integrity, leading to mitotic spindle defects and preventing proper mitotic progression . This results in DNA damage and apoptotic cell death .

Pharmacokinetics

The pharmacokinetics and pharmacodynamics properties of BO-264 are currently being tested . It has been observed that bo-264 is orally active and demonstrates superior antiproliferative activity in aggressive breast cancer subtypes .

Result of Action

BO-264 induces spindle assembly checkpoint-dependent mitotic arrest, DNA damage, and apoptosis . It significantly decreases centrosomal TACC3 during both mitosis and interphase . BO-264 has shown potent antiproliferative activity in the NCI-60 cell line panel compromising of nine different cancer types .

Action Environment

The action, efficacy, and stability of BO-264 are influenced by various environmental factors. For instance, it has been observed that BO-264 significantly inhibited the growth of cells harboring FGFR3–TACC3 fusion, an oncogenic driver in diverse malignancies . Furthermore, its oral administration significantly impaired tumor growth in immunocompromised and immunocompetent breast and colon cancer mouse models .

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-24-14-4-2-13(3-5-14)15-12-17(26-22-15)20-16-6-7-19-18(21-16)23-8-10-25-11-9-23/h2-7,12H,8-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCGBYNVBFVRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)NC3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine

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